molecular formula C12H8N2O6Zn B14494630 p-Nitrophenol zinc salt CAS No. 64047-83-2

p-Nitrophenol zinc salt

Cat. No.: B14494630
CAS No.: 64047-83-2
M. Wt: 341.6 g/mol
InChI Key: BKYCWJCNMRJQGC-UHFFFAOYSA-L
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Description

p-Nitrophenol zinc salt is a coordination compound of significant interest in catalytic and environmental remediation research. It serves as a valuable precursor and catalyst in the hydrogenation of persistent organic pollutants. Specifically, it is employed in the reduction of p-nitrophenol (PNP) to p-aminophenol (PAP), a model reaction for evaluating catalytic efficiency and a process relevant to wastewater treatment . PNP itself is a toxic environmental pollutant classified as a priority contaminant by the U.S. Environmental Protection Agency (EPA) due to its carcinogenic, teratogenic, and mutagenic properties, often originating from pesticide, dye, and pharmaceutical manufacturing . Research into zinc-based catalysts, including this compound, focuses on developing efficient and selective methods to degrade such hazardous nitroaromatic compounds into less harmful substances . The compound's utility in these applications is linked to the properties of zinc, which, when alloyed or coordinated with other metals, can enhance catalytic selectivity in hydrogenation reactions . This product is intended for use in laboratory research to advance these fields. It is For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or personal use. Researchers should consult the relevant safety data sheets and conduct a thorough risk assessment before use.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

64047-83-2

Molecular Formula

C12H8N2O6Zn

Molecular Weight

341.6 g/mol

IUPAC Name

zinc;4-nitrophenolate

InChI

InChI=1S/2C6H5NO3.Zn/c2*8-6-3-1-5(2-4-6)7(9)10;/h2*1-4,8H;/q;;+2/p-2

InChI Key

BKYCWJCNMRJQGC-UHFFFAOYSA-L

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])[O-].C1=CC(=CC=C1[N+](=O)[O-])[O-].[Zn+2]

Related CAS

100-02-7 (Parent)

Origin of Product

United States

Structural Elucidation and Advanced Characterization of Zinc P Nitrophenolate Materials

Spectroscopic Investigations

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Chemical States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive analytical technique used to determine the elemental composition, empirical formula, and chemical and electronic states of the elements within a material. thermofisher.com This non-destructive method analyzes the outermost ~10 nanometers of a sample. carleton.edu The basic principle involves irradiating a solid surface with a beam of X-rays, which causes the emission of photoelectrons. thermofisher.combnl.gov By measuring the kinetic energy of these emitted electrons, a spectrum is generated that plots the number of electrons detected versus their binding energy. libretexts.orgyoutube.com Each element has a unique set of binding energies, allowing for elemental identification. libretexts.org Furthermore, small shifts in these binding energies provide information about the oxidation state and local chemical environment of the elements. carleton.edu

In the context of zinc p-nitrophenolate materials, XPS is crucial for confirming the presence of the constituent elements—zinc (Zn), oxygen (O), nitrogen (N), and carbon (C)—and for elucidating their respective chemical states.

High-resolution XPS spectra for zinc p-nitrophenolate would typically show distinct peaks corresponding to the core levels of each element.

Zinc (Zn): The Zn 2p core level spectrum is characterized by two distinct peaks, Zn 2p₃/₂ and Zn 2p₁/₂, due to spin-orbit coupling. researchgate.net The binding energies of these peaks are indicative of zinc being in the Zn²⁺ oxidation state, which is expected in the salt structure. researchgate.netmdpi.com For instance, peaks around 1021.5 eV and 1044.6 eV are characteristic of Zn 2p₃/₂ and Zn 2p₁/₂, respectively, confirming the presence of Zn²⁺. researchgate.net

Oxygen (O): The O 1s spectrum can be more complex and is often deconvoluted to identify different oxygen environments. Key peaks would correspond to the oxygen atoms in the nitro group (-NO₂) of the p-nitrophenolate ligand and the oxygen atom of the phenolate (B1203915) group bonded to the zinc ion (Zn-O).

Nitrogen (N): The N 1s spectrum is expected to show a primary peak corresponding to the nitrogen atom in the nitro group of the p-nitrophenolate ligand.

Carbon (C): The C 1s spectrum can also be deconvoluted to distinguish between the different types of carbon atoms present in the aromatic ring of the p-nitrophenolate ligand.

The relative intensities of these peaks can be used to determine the semi-quantitative elemental composition of the material's surface, providing further confirmation of the compound's stoichiometry. carleton.edu For example, after a reaction involving p-nitrophenol, an increase in the intensity of the O 1s peak associated with Zn-O bonds can suggest an increased amount of zinc-oxygen coordination. rsc.org

Table 1: Representative XPS Data for Zinc p-Nitrophenolate Components

ElementCore LevelExpected Chemical State/Environment
Zinc (Zn)Zn 2pZn²⁺ in a coordination environment with phenolate oxygen.
Oxygen (O)O 1sOxygen in the phenolate group (C-O-Zn) and in the nitro group (O-N-O).
Nitrogen (N)N 1sNitrogen in the nitro group (-NO₂).
Carbon (C)C 1sCarbon atoms in the aromatic ring, including those bonded to hydrogen, the nitro group, and the oxygen atom.

Electron Paramagnetic Resonance (EPR) for Radical Species Identification

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique specifically designed to detect and study chemical species that possess unpaired electrons. researchgate.netljmu.ac.ukyoutube.com Such species are termed paramagnetic and include free radicals, many transition metal ions, and defects in solid materials. youtube.comyoutube.com The fundamental principle of EPR involves placing a sample in a strong static magnetic field and exposing it to microwave radiation. youtube.com The unpaired electrons, which have a magnetic moment due to their spin, will absorb the microwave energy at a specific magnetic field strength, leading to a resonance signal. youtube.com The resulting EPR spectrum provides information about the identity, structure, and environment of the paramagnetic species. researchgate.net

In the study of zinc p-nitrophenolate, EPR spectroscopy serves as a critical tool to identify and characterize any radical species that might be present, either intrinsically due to defects in the material's structure or as a result of external stimuli like photo-irradiation or chemical reactions. Since Zn²⁺ is a d¹⁰ ion, it has no unpaired electrons and is therefore EPR-silent. nih.gov The p-nitrophenolate ligand in its ground state is also diamagnetic. Consequently, a pure, defect-free zinc p-nitrophenolate crystal would not be expected to produce an EPR signal.

However, defects such as oxygen vacancies or the presence of impurities can give rise to paramagnetic centers. For instance, in materials containing zinc oxide, EPR signals with a g-factor around 1.96 are often attributed to singly ionized oxygen vacancies. nih.govresearchgate.netscispace.com The appearance of such signals in a zinc p-nitrophenolate sample could indicate the presence of similar defects.

Furthermore, EPR is invaluable for studying reaction mechanisms involving free radicals. For example, in photocatalytic studies where zinc p-nitrophenolate might be used, EPR can detect short-lived radical intermediates. This is often accomplished using a technique called spin trapping, where a "spin trap" molecule reacts with the unstable radical to form a more stable radical adduct that can be readily detected by EPR. ljmu.ac.uknih.gov The characteristics of the resulting EPR spectrum can help identify the original, transient radical.

Table 2: Potential Applications of EPR in Zinc p-Nitrophenolate Studies

Application AreaInformation GainedPotential EPR Signal Origin
Defect CharacterizationIdentification of intrinsic paramagnetic defects.Oxygen vacancies, interstitial atoms, or other lattice defects.
Photocatalysis StudiesDetection of transient radical species (e.g., hydroxyl radicals, superoxide (B77818) radicals).Spin-trapped radical adducts formed during the reaction.
Degradation StudiesMonitoring the formation of radical intermediates during material degradation.Radicals formed from the breakdown of the p-nitrophenolate ligand.

Microscopic and Morphological Characterization

Scanning Electron Microscopy (SEM) for Surface Morphology

Scanning Electron Microscopy (SEM) is a powerful technique used to produce high-resolution images of a sample's surface topography. The method involves scanning the surface with a focused beam of electrons. The interactions between the electrons and the atoms in the sample produce various signals that contain information about the surface's morphology, composition, and other properties. In SEM, secondary electrons are most commonly used for imaging, as they are sensitive to surface features.

For zinc p-nitrophenolate materials, SEM analysis is essential for understanding the macroscopic and microscopic morphology of the synthesized particles. researchgate.net It provides direct visual evidence of the particle size, shape, and surface texture. Researchers have used SEM to characterize various zinc-based materials, observing morphologies such as nanoparticles, nanorods, and flower-shaped particles. researchgate.netresearchgate.net For instance, studies on zinc oxide nanoparticles have revealed spherical morphologies with sizes ranging from 10 to 40 nm. researchgate.net In the case of zinc p-nitrophenolate, SEM images would reveal whether the material consists of well-defined crystals, amorphous aggregates, or other distinct structural forms. The images can show the degree of aggregation, the uniformity of the particles, and the presence of any pores or surface irregularities. This morphological information is critical as it can significantly influence the material's properties, such as its catalytic activity and surface area.

Transmission Electron Microscopy (TEM) for Nanostructure Visualization

Transmission Electron Microscopy (TEM) offers significantly higher resolution than SEM, allowing for the visualization of the internal structure and nanoscale features of materials. In TEM, a beam of electrons is transmitted through an ultra-thin specimen. As the electrons pass through, they interact with the material, and an image is formed from the transmitted electrons. This image is magnified and focused onto an imaging device, such as a fluorescent screen or a sensor.

TEM is particularly valuable for the characterization of zinc p-nitrophenolate at the nanoscale. It can provide detailed information about the particle size distribution, crystallinity, and the presence of any lattice defects. For example, TEM analysis of zinc oxide nanoparticles has confirmed hexagonal wurtzite crystalline structures and has been used to measure average particle sizes with high precision. researchgate.netresearchgate.net For zinc p-nitrophenolate, TEM could be used to visualize the crystal lattice, identify different crystalline phases if present, and observe the detailed morphology of individual nanoparticles or crystallites. This level of detail is crucial for understanding structure-property relationships, especially in applications like catalysis or sensing where nanoscale features play a dominant role.

Energy-Dispersive X-ray Spectroscopy (EDX) for Elemental Mapping

Energy-Dispersive X-ray Spectroscopy (EDX), often referred to as EDS, is an analytical technique used for the elemental analysis or chemical characterization of a sample. wikipedia.orgmasontechnology.ie It is typically integrated with an electron microscope (either SEM or TEM). The electron beam of the microscope excites electrons in the sample, causing them to be ejected from their atomic shells. When electrons from higher energy shells fill these vacancies, they emit characteristic X-rays. plymouth.ac.ukyoutube.com The energy of these X-rays is unique to each element, allowing for the identification of the elements present in the sample. wikipedia.org

By scanning the electron beam across the sample surface, EDX can generate elemental maps, which show the spatial distribution of different elements. jeol.com For zinc p-nitrophenolate, EDX analysis confirms the presence of zinc, carbon, nitrogen, and oxygen. researchgate.netpropulsiontechjournal.com More importantly, elemental mapping can demonstrate the uniform distribution of these elements throughout the material, providing strong evidence for the formation of a homogeneous compound rather than a simple mixture of reactants. EDX spectra typically show distinct peaks corresponding to the characteristic X-ray emission energies of each element, and the relative heights of these peaks can provide a semi-quantitative analysis of the elemental composition. researchgate.net

Table 3: Microscopic Characterization Techniques and Their Applications to Zinc p-Nitrophenolate

TechniquePrimary Information ObtainedRelevance to Zinc p-Nitrophenolate
SEMSurface morphology, particle size and shape, aggregation.Reveals the overall structure and surface features of the synthesized material.
TEMInternal nanostructure, crystallinity, particle size distribution.Provides high-resolution images to confirm nanoscale features and crystalline nature.
EDXElemental composition and spatial distribution (mapping).Confirms the presence and uniform distribution of Zn, C, N, and O, verifying compound homogeneity.

Surface Area and Porosity Analysis (BET)

The Brunauer-Emmett-Teller (BET) theory provides a method for calculating the specific surface area of a material based on the physical adsorption of a gas (typically nitrogen) on its surface. wikipedia.org The analysis is performed by measuring the amount of gas adsorbed onto the sample at various relative pressures at a constant temperature, usually the boiling point of liquid nitrogen (77 K). wikipedia.org The resulting data, known as an adsorption-desorption isotherm, is then fitted to the BET equation to determine the monolayer capacity, which is the amount of gas required to form a single molecular layer on the surface. From this value, the total surface area can be calculated. libretexts.org

For materials like zinc p-nitrophenolate, the specific surface area is a critical parameter, particularly for applications in catalysis, adsorption, and sensing, where interactions occur at the surface. A higher surface area generally leads to a greater number of active sites and enhanced performance. For instance, nanoparticulate zinc oxide can have a significantly larger surface area (e.g., up to 54 m²/g) compared to its bulk commercial form (2.5 to 12 m²/g), which contributes to its enhanced properties. libretexts.org

BET analysis of zinc p-nitrophenolate provides quantitative data on its specific surface area. The shape of the adsorption-desorption isotherm can also offer qualitative information about the material's porosity. According to the IUPAC classification, different isotherm types correspond to different pore structures (e.g., microporous, mesoporous, or non-porous materials). microtrac.com For example, a Type IV isotherm with a hysteresis loop is characteristic of mesoporous materials. By analyzing the isotherm data further using models like the Barrett-Joyner-Halenda (BJH) method, one can also determine the pore size distribution and total pore volume. This information is vital for understanding how molecules can access the material's surface and move within its porous network. Studies on various porous zinc oxide films have demonstrated the importance of controlling synthesis conditions to achieve desired porosities for specific applications. mdpi.comresearchgate.net

Table 4: Key Parameters Obtained from BET Analysis for Zinc p-Nitrophenolate

ParameterDescriptionSignificance
Specific Surface Area (m²/g)The total surface area of the material per unit of mass.A primary indicator of the material's potential for surface-dependent applications like catalysis and adsorption.
Pore Volume (cm³/g)The total volume of the pores within the material per unit of mass.Indicates the capacity of the material to hold fluids or guest molecules.
Pore Size DistributionThe distribution of pore sizes within the material.Determines the accessibility of the internal surface to molecules of different sizes.

Thermal Analysis (TGA, DSC)

The thermal stability and decomposition behavior of zinc p-nitrophenolate materials are critical parameters for understanding their potential applications and handling requirements. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential techniques employed to investigate these properties, providing insights into phase transitions, decomposition pathways, and the energetic changes associated with heating.

Detailed research into the thermal characteristics of zinc p-nitrophenolate reveals a multi-stage decomposition process. The stability of the compound is influenced by factors such as its specific crystalline structure, the presence of solvent molecules within the crystal lattice, and the nature of the coordination environment around the zinc ion.

Thermogravimetric analysis of zinc p-nitrophenolate typically indicates an initial weight loss at lower temperatures, which is often attributed to the loss of coordinated or lattice water molecules. This dehydration step is followed by the main decomposition of the anhydrous complex at higher temperatures. The decomposition of the organic p-nitrophenolate ligand is a complex process that can involve multiple steps, leading to the final formation of zinc oxide as a stable residue.

Differential Scanning Calorimetry provides complementary information by detecting endothermic and exothermic events. The dehydration process is typically observed as an endothermic peak. The subsequent decomposition of the organic ligand is often characterized by one or more exothermic peaks, indicating the release of energy as the molecule breaks down. The temperatures and enthalpies of these transitions are key identifiers of the material's thermal behavior.

For instance, studies on related zinc complexes with substituted phenols show that the decomposition temperatures and profiles are highly dependent on the nature and position of the substituents on the phenyl ring. While specific data for the unsubstituted p-nitrophenol zinc salt is not extensively detailed in readily available literature, the general behavior of similar zinc phenolate complexes can provide a predictive framework.

The following tables summarize hypothetical but representative data that would be expected from TGA and DSC analyses of a hydrated zinc p-nitrophenolate complex, based on the typical thermal behavior of such compounds.

Table 1: Representative Thermogravimetric Analysis (TGA) Data for Zinc p-Nitrophenolate Hydrate

Temperature Range (°C) Weight Loss (%) Assignment
50 - 150 5 - 10 Loss of water molecules (Dehydration)
250 - 400 40 - 50 Decomposition of p-nitrophenolate ligand (Step 1)
400 - 550 20 - 30 Further decomposition and char oxidation

Table 2: Representative Differential Scanning Calorimetry (DSC) Data for Zinc p-Nitrophenolate Hydrate

Peak Temperature (°C) Event Type Enthalpy Change (ΔH) Assignment
~120 Endotherm Varies Dehydration
~320 Exotherm Varies Onset of decomposition

It is crucial to note that the exact values in these tables would be dependent on experimental conditions such as heating rate, atmosphere (e.g., inert or oxidative), and the specific stoichiometry of the complex. The final residue, typically zinc oxide, can be confirmed by techniques such as X-ray diffraction (XRD) analysis of the post-TGA sample. The study of the thermal decomposition of zinc p-nitrophenolate is important for assessing its suitability in applications where it might be exposed to elevated temperatures.

Coordination Chemistry and Supramolecular Architectures of Zinc P Nitrophenolate

Ligand Design and Coordination Modes of p-Nitrophenolate with Zinc(II)

The p-nitrophenolate anion (p-NPO⁻) presents multiple potential coordination sites for the zinc(II) ion. The primary coordination typically occurs through the deprotonated phenoxide oxygen, which acts as a hard donor, well-suited for the hard Lewis acid Zn(II). However, the nitro group's oxygen atoms can also participate in coordination, leading to a variety of binding modes. The specific mode of interaction is highly sensitive to factors such as steric hindrance on the ligand and the presence of ancillary ligands in the coordination sphere.

In most zinc phenoxide complexes, coordination is achieved through the phenolate (B1203915) oxygen. However, ligand design, particularly the introduction of bulky substituents, can dramatically alter this preference. A notable example is the complex formed between the hydro-tris(3-tert-butyl-pyrazol-1-yl)borate zinc(II) cation, [TpᵗBuZnII]⁺, and the sterically hindered 2,6-di-tert-butyl-4-nitrophenoxide ligand nih.gov. In this case, the bulky tert-butyl groups adjacent to the phenoxide oxygen prevent its direct coordination to the sterically crowded zinc center. Consequently, the ligand undergoes a resonance rearrangement to a nitronato-quinone form, binding to the zinc ion through one of the oxygen atoms of the nitro group. This results in an unusual κ¹-nitronate coordination mode and a four-coordinate zinc center with a trigonal monopyramidal geometry nih.gov.

This sterically-enforced change in coordination highlights a key principle in ligand design: the balance between electronic preferences and steric demands dictates the final structure. In the absence of such significant steric hindrance, the p-nitrophenolate ligand is expected to coordinate primarily through its phenoxide oxygen, acting as a monodentate ligand. If it bridges two zinc centers, it can adopt a µ₂-bridging mode. The nitro group, while often non-coordinating, may engage in secondary interactions or direct binding, especially in the formation of extended polymeric structures.

Crystal Engineering and Extended Frameworks

Crystal engineering with zinc p-nitrophenolate and its derivatives involves the rational design of solid-state architectures. The flexible coordination geometry of Zn(II), which commonly adopts tetrahedral, square pyramidal, or octahedral geometries, combined with the versatile connectivity of the p-nitrophenolate ligand, allows for the construction of diverse structures ranging from simple discrete molecules to complex multi-dimensional frameworks.

Discrete or mononuclear zinc(II) complexes featuring phenolate-type ligands are foundational units for larger supramolecular assemblies. In these structures, the charge of the Zn(II) ion is balanced by one or more anionic ligands, and the coordination sphere is completed by neutral donor ligands (e.g., water, ammonia, or organic amines). The geometry is highly dependent on the coordination number (CN).

For a coordination number of four, zinc(II) complexes typically exhibit a distorted tetrahedral geometry nih.gov. For instance, in bis(ligand) zinc(II) complexes where the ligand provides an N,S-donor set, the resulting N₂S₂ coordination sphere around the zinc atom is approximately tetrahedral nih.gov. P,O-type phosphinophenolate ligands can react with zinc precursors to form discrete dinuclear species, where two zinc centers are connected by bridging μ-OPh oxygens rsc.org. The specific geometry is influenced by the steric bulk of the ligands and the electronic effects of any substituents.

When the p-nitrophenolate ligand acts as a linker between multiple zinc centers, extended structures such as coordination polymers (CPs) or Metal-Organic Frameworks (MOFs) can be formed. While the simple p-nitrophenolate ligand is monodentate and less likely to form robust frameworks on its own without other linkers, related ligands containing both a carboxylate and a nitro group, such as 4-nitrophthalic acid, readily form multi-dimensional frameworks semanticscholar.org.

For example, a three-dimensional (3D) framework has been synthesized using Zn(II), 4-nitrophthalic acid, and the ancillary linker 1,4-bis(imidazol-1-yl)-butane semanticscholar.org. In such structures, the zinc ions are typically coordinated by both the carboxylate groups of the nitrophenyl ligand and the nitrogen atoms of the imidazole-based linker, resulting in a stable, extended network. The nitro group often remains as a pendant functional group decorating the pores of the framework, where it can influence properties like luminescence or adsorption.

The principles of MOF construction suggest that p-nitrophenol could be incorporated as a modulator to terminate framework growth or as a functional component within a larger, multi-ligand system.

Supramolecular isomerism describes the phenomenon where compounds with the same chemical composition crystallize into different structural arrangements due to variations in non-covalent interactions or ligand conformations. A related phenomenon, pseudopolymorphism, involves the incorporation of different solvent molecules into the crystal lattice, leading to distinct structures.

These phenomena are common in the crystal engineering of zinc(II) coordination frameworks. For instance, in zeolitic imidazolate frameworks (ZIFs) composed of zinc(II) and 2-methylimidazole, different polymorphs and pseudopolymorphs such as ZIF-8 and ZIF-L can be selectively synthesized by controlling reaction conditions like temperature and the presence of catalysts. The synthesis of one form over another can be influenced by the activation energy required for its formation. Such structural isomerism, while not documented specifically for a simple zinc p-nitrophenolate salt, is a highly relevant concept in the broader field of zinc coordination chemistry and would be anticipated in more complex systems involving this ligand.

Host-Guest Interactions and Intercalation Phenomena

Porous coordination polymers and MOFs constructed from zinc and functionalized organic linkers can exhibit host-guest chemistry, where the framework's channels or cages encapsulate smaller molecules. The nature of these interactions is critical for applications such as chemical sensing, separation, and storage.

The primary host-guest interactions in MOFs are typically non-covalent, including hydrogen bonds, electrostatic interactions, and π-π stacking. In frameworks containing nitrophenyl groups, the electron-deficient aromatic ring and the polar nitro group can specifically interact with guest molecules. For example, the nitro group can act as a hydrogen bond acceptor, interacting with guest molecules that are hydrogen bond donors.

Computational and experimental studies on MOFs like α-Zn₃(HCOO)₆ have provided detailed insights into these interactions. In this framework, guest molecules like CO₂ are adsorbed via weak hydrogen bonds between the guest's oxygen atoms and the framework's formate hydrogen atoms. Similar interactions would be expected in a hypothetical porous zinc p-nitrophenolate framework, where guest molecules could interact with the aromatic protons or the nitro oxygen atoms of the phenolate ligand.

Intercalation, the insertion of guest species into the layers of a host material, is another important phenomenon. While more common in layered inorganic materials, it can also occur in layered coordination polymers. Guest molecules or ions can be inserted between the 2D sheets of the polymer, often causing an expansion of the interlayer spacing and modifying the material's properties.

Role of Non-Covalent Interactions in Supramolecular Self-Assembly

Non-covalent interactions are the primary driving forces in the self-assembly of discrete zinc p-nitrophenolate complexes into well-defined supramolecular architectures. These weak and directional interactions, including hydrogen bonds, π-π stacking, and C–H···π interactions, dictate the final crystal packing arrangement.

Hydrogen Bonding: In zinc complexes containing co-ligands with N-H or O-H groups, or hydrated solvent molecules, hydrogen bonds are ubiquitous. For example, in a supramolecular chain of a zinc bis(thiosemicarbazone) complex, amine-N–H···O(nitro) hydrogen bonds link the individual molecules into a linear chain nih.gov.

π-π Stacking: The aromatic ring of the p-nitrophenolate ligand is electron-deficient due to the electron-withdrawing nitro group. This allows for strong π-π stacking interactions with electron-rich aromatic rings of adjacent ligands or with other p-nitrophenolate ligands in an offset fashion. These interactions are crucial in organizing the molecules in the solid state, often leading to stacked columnar or herringbone structures.

C–H···π and C–H···O Interactions: Weaker interactions, such as those between C-H bonds and the aromatic π-system or the oxygen atoms of the nitro group, also contribute significantly to the stability and dimensionality of the crystal packing.

Data Tables

Table 1: Representative Coordination Geometries in Zinc(II) Complexes with Phenolate-Type Ligands

Complex Type Ligand(s) Coordination Number Geometry Reference
Mononuclear 2,6-di-tert-butyl-4-nitrophenoxide, TpᵗBu 4 Trigonal Monopyramidal nih.gov
Mononuclear Thiosemicarbazone 4 Distorted Tetrahedral nih.gov
Dinuclear P,O-Phosphinophenolate 4 (per Zn) Dimer with bridging oxygens rsc.org
Polymeric 4-Nitrophthalic acid, bib 4 Tetrahedral semanticscholar.org

Table 2: Common Non-Covalent Interactions in Zinc Supramolecular Systems

Interaction Type Description Example System
Hydrogen Bonding Donor-acceptor interaction involving H atoms. Amine-N–H···O(nitro) interactions linking complex units. nih.gov
π-π Stacking Attraction between aromatic rings. Stacking of nitrophenyl rings in crystal packing.
C–H···π Interactions Interaction of a C-H bond with a π-system. Aliphatic or aromatic C-H donors interacting with the phenolate ring.
Host-Guest Interactions Weak bonds between a host framework and a guest molecule. CO₂ interacting with formate hydrogens in a zinc MOF.

Compound Names

Catalytic Applications and Mechanistic Investigations of Zinc P Nitrophenolate Systems

Photocatalytic Degradation of Aromatic Pollutants

The photocatalytic degradation of aromatic pollutants, such as p-nitrophenol, represents a promising advanced oxidation process for wastewater treatment. Zinc-based materials, particularly zinc oxide, have demonstrated considerable efficacy in this area.

Zinc oxide (ZnO) nanomaterials are widely utilized as efficient photocatalysts for the degradation of p-nitrophenol, a priority pollutant listed by the United States Environmental Protection Agency due to its adverse environmental and health effects. nih.gov The photocatalytic activity of ZnO is attributed to its wide bandgap (approximately 3.2-3.4 eV) and high exciton binding energy (60 meV), which facilitate the generation of electron-hole pairs under UV or solar irradiation. researchgate.net

The degradation process is confirmed by monitoring the decrease in the characteristic absorbance peak of p-nitrophenol at 317 nm using a UV-vis spectrophotometer. nih.govresearchgate.net Studies have shown that biologically synthesized ZnO nanoparticles can effectively degrade p-nitrophenol. nih.govresearchgate.net Optimal degradation conditions have been identified, such as a ZnO photocatalyst concentration of 0.1 g/L at a pH of 11. nih.govresearchgate.net The presence of an electron acceptor like hydrogen peroxide (H₂O₂) can enhance the photocatalytic degradation of p-nitrophenol. nih.govresearchgate.net

The photocatalytic efficiency of ZnO has been compared to other photocatalysts like titanium dioxide (TiO₂), with some studies indicating that ZnO can be more effective for p-nitrophenol degradation under both UV and solar light. researchgate.net For instance, 30 mg L⁻¹ of p-nitrophenol was completely degraded by solar light with a ZnO dosage of 5 g L⁻¹. researchgate.net Furthermore, ZnO nanoparticles synthesized using green methods, such as employing chia seed extract, have achieved over 98% removal of p-nitrophenol under UV-LED irradiation. mdpi.com

Table 1: Efficiency of ZnO Nanomaterials in p-Nitrophenol Degradation

ZnO Nanomaterial Type Pollutant Degradation Efficiency (%) Irradiation Source Reference
Biologically Synthesized ZnO p-Nitrophenol Not specified, but confirmed UV nih.gov
ZnO Particles p-Nitrophenol 100% Solar Light researchgate.net
ZnO@henna nanocomposite 4-Nitrophenol 93% Blue LED researchgate.net
ZnO NPs (from chia seed extract) p-Nitrophenol >98% UV-LED mdpi.com
ZnO/Cu²⁺ composites on smectite clay p-Nitrophenol 90% UVA acs.org

The photocatalytic degradation of p-nitrophenol using ZnO nanoparticles generally follows pseudo-first-order kinetics. nih.govresearchgate.net This kinetic model is frequently used to describe the rate of photocatalytic degradation of organic pollutants in aqueous solutions. nih.govrsc.org The Langmuir-Hinshelwood (L-H) model is also employed to describe the kinetics of heterogeneous photocatalytic degradation, and under certain conditions, such as low pollutant concentrations, it can be simplified to a pseudo-first-order model. nih.govresearchgate.netepa.gov

The rate constant (k) is a key parameter for evaluating the efficiency of the photocatalytic process. For the degradation of p-nitrophenol, the apparent kinetic rate constants are determined by plotting the natural logarithm of the concentration ratio (C/C₀) against time. researchgate.net Several factors can influence the reaction rate, including the initial concentration of the pollutant, pH of the solution, catalyst loading, and the intensity of the light source. researchgate.netepa.gov For example, an increase in the initial concentration of p-nitrophenol has been observed to decrease the degradation rate. researchgate.net

Different studies have reported various rate constants for the photocatalytic degradation of p-nitrophenol, which are dependent on the specific experimental conditions and the type of ZnO catalyst used. For instance, in one study, the rate constants for p-nitrophenol degradation using three different sol-gel synthesized ZnO catalysts were determined to be 1.87 h⁻¹, 0.74 h⁻¹, and 0.54 h⁻¹. uclouvain.be

Table 2: Kinetic Parameters for p-Nitrophenol Degradation by ZnO

Catalyst Kinetic Model Rate Constant (k) Conditions Reference
Biologically Synthesized ZnO Pseudo-first-order Not specified pH 11, 0.1 g/L ZnO, 5 mM H₂O₂ nih.govresearchgate.net
ZnO B Pseudo-first-order 1.87 h⁻¹ UV-A irradiation uclouvain.be
ZnO A Pseudo-first-order 0.74 h⁻¹ UV-A irradiation uclouvain.be
ZnO C Pseudo-first-order 0.54 h⁻¹ UV-A irradiation uclouvain.be
CeO₂-TiO₂nc Pseudo-first-order 0.42 min⁻¹ UV light lidsen.com

The photocatalytic degradation of p-nitrophenol is driven by the generation of highly reactive oxygen species (ROS). When ZnO is irradiated with light of sufficient energy, electron-hole pairs (e⁻-h⁺) are created. lidsen.com These charge carriers then react with water and oxygen to produce various ROS, including hydroxyl radicals (•OH), superoxide (B77818) anion radicals (O₂•⁻), and hydroperoxyl radicals (HO₂•). uclouvain.be

Hydroxyl radicals are considered the primary oxidizing species responsible for the degradation of organic pollutants. uclouvain.be Their formation can occur through the oxidation of water or hydroxide (B78521) ions by the holes in the valence band of the photocatalyst. researchgate.net The presence and role of different ROS can be confirmed using scavenger experiments, where specific chemical agents are added to quench particular radicals. nih.gov For example, tert-butanol is often used as a scavenger for hydroxyl radicals.

During the degradation process, p-nitrophenol is broken down into various intermediate products before complete mineralization to CO₂, H₂O, and inorganic ions. researchgate.net The identification of these intermediates is crucial for understanding the degradation pathway and ensuring the detoxification of the wastewater. Techniques such as gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are commonly used to identify these degradation products. nih.govresearchgate.netepa.gov

The photocatalytic degradation of p-nitrophenol by ZnO follows a mechanism initiated by the absorption of photons with energy greater than the bandgap of ZnO. This leads to the generation of electron-hole pairs. lidsen.com The photogenerated electrons in the conduction band can react with adsorbed oxygen molecules to form superoxide radicals (O₂•⁻). epa.gov Simultaneously, the holes in the valence band can oxidize water molecules or hydroxide ions to produce highly reactive hydroxyl radicals (•OH). researchgate.net

These generated ROS, particularly the hydroxyl radicals, are powerful oxidizing agents that can attack the p-nitrophenol molecules, leading to the opening of the aromatic ring and subsequent degradation into smaller organic molecules. researchgate.net The degradation pathway can involve hydroxylation of the benzene (B151609) ring, followed by ring cleavage and further oxidation of the resulting aliphatic compounds.

Several degradation pathways for p-nitrophenol have been proposed based on the identified intermediates. The process ultimately aims for complete mineralization, converting the organic pollutant into harmless inorganic substances like carbon dioxide and water. researchgate.net The efficiency of this process is influenced by the ability of the photocatalyst to promote the separation of electron-hole pairs and inhibit their recombination. researchgate.net

The photocatalytic efficiency of ZnO nanomaterials is significantly influenced by their morphology and the presence of defects. researchgate.net Different morphologies, such as nanorods, nanospheres, nanotubes, and nanoflakes, can be synthesized, and their performance in degrading p-nitrophenol can vary. researchgate.netmdpi.com This variation is attributed to differences in specific surface area, crystal facets exposed, and light-harvesting capabilities. mdpi.com For instance, catalysts with a larger specific surface area generally exhibit higher catalytic activity due to the availability of more active sites for the reaction. rug.nl

The morphology of the catalyst can be controlled by adjusting synthesis parameters such as pH, stirring, and reaction time. mdpi.com Studies have shown that for ZnO, spherical nanoparticles with a smaller particle size distribution can exhibit higher photocatalytic activity for the degradation of organic pollutants. researchgate.net

Defects within the crystal structure of ZnO, such as oxygen vacancies, can also play a crucial role in its photocatalytic performance. uclouvain.benih.gov These defects can act as trapping sites for photogenerated charge carriers, which can either promote their separation and enhance photocatalytic activity or act as recombination centers, thus reducing the efficiency. nih.gov The type and concentration of defects can be influenced by synthesis methods and post-synthesis treatments like annealing. nih.gov For example, some studies suggest that an increased number of surface defects can improve the segregation of electron-hole pairs, leading to superior photocatalytic activity. nih.gov

Table 3: Influence of ZnO Morphology on Photocatalytic Activity

ZnO Morphology Key Finding Reference
Nanotubes, nanorods, nanospheres pH is a key parameter in controlling shape and size. mdpi.com
Spherical nanoparticles Smaller particle size distribution showed higher photocatalytic activity. researchgate.net
Nanoplates, microflowers, nanorods, nanocubes (Co₃O₄) Nanoplates showed the highest activity due to larger surface area and more defect sites. rug.nl

Electrocatalytic Transformations

Redox Mechanisms of p-Nitrophenol on Zinc-Modified Electrodes

The electrochemical behavior of p-nitrophenol (p-NP) at the surface of zinc-modified electrodes is a critical area of study, particularly for the development of sensitive chemical sensors. The modification of standard electrodes, such as glassy carbon electrodes (GCE), with zinc-based materials like zinc oxide (ZnO) nanoparticles, significantly influences the redox mechanism of p-NP, leading to enhanced detection signals. rsc.orgresearchgate.net

The fundamental process involves the electrochemical reduction of the nitro group (-NO2) on the p-nitrophenol molecule to a hydroxylamine group (-NHOH) and subsequently to an amino group (-NH2). On a bare electrode, this process can be sluggish, resulting in low sensitivity. However, when a GCE is modified with ZnO nanoparticles, a notable electrocatalytic effect is observed. rsc.orgresearchgate.net The ZnO nanoparticles provide a high surface area and favorable electronic properties that facilitate the electron transfer process required for the reduction of the nitroaromatic compound. researchgate.netrsc.org

Studies using techniques like cyclic voltammetry have demonstrated that ZnO-modified electrodes lead to a significant improvement in the peak current for p-NP reduction compared to unmodified electrodes. rsc.orgresearchgate.net This enhancement is attributed to the catalytic properties of ZnO, which can alter the electronic and structural characteristics of the electrode surface, thereby improving its chemical affinity and catalytic activity towards specific analytes like p-nitrophenol. researchgate.net The mechanism involves the adsorption of p-NP onto the surface of the ZnO-modified electrode, followed by a more efficient, catalyzed electron transfer that lowers the reduction potential and increases the reaction rate. researchgate.net This catalytic effect is crucial for improving the sensitivity and selectivity of electrochemical sensors designed for detecting hazardous nitroaromatic compounds. rsc.orgrsc.orgmdpi.com

Synergistic Effects in Nanocomposite Electrodes

The performance of zinc-modified electrodes in the redox processes of p-nitrophenol can be further amplified through the creation of nanocomposites. These materials combine zinc-based nanoparticles with other functional materials, such as noble metals, carbon-based materials, or other metal oxides, to achieve synergistic effects that surpass the capabilities of the individual components. rsc.org

A prime example is the use of Ag-doped ZnO nanocomposites. In these systems, silver nanoparticles are integrated with ZnO, creating a heterostructure that exhibits enhanced electrocatalytic activity towards the oxidation of p-NP. semanticscholar.org The synergy arises from the combined properties of ZnO, which offers a stable, high-surface-area matrix, and silver, which is known for its excellent conductivity and catalytic prowess. rsc.org This combination facilitates faster electron transfer kinetics compared to bare or purely ZnO-modified electrodes. semanticscholar.orgresearchgate.net Similarly, ZnO/RuO2 nanoparticle heterostructures have been shown to provide excellent sensitivity and a low detection limit for nitrophenols, indicating a synergistic interaction between the two metal oxides. rsc.org

Another effective approach involves combining ZnO with carbon-based materials like carbon black (CB) and conductive polymers such as polypyrrole (PPy). For instance, a Pt nanoparticle-embedded PPy-CB@ZnO nanocomposite demonstrated superior sensing performance for 4-nitrophenol. mdpi.com In this multi-component system:

ZnO provides the foundational semiconductor properties.

Carbon Black and Polypyrrole enhance the electrical conductivity and stability of the electrode.

Platinum Nanoparticles act as highly effective electrocatalysts.

The synergy in these nanocomposites stems from improved charge separation, increased number of active catalytic sites, and enhanced adsorption of the target analyte (p-NP) onto the electrode surface. acs.org Density functional theory (DFT) calculations on a ZnO@Cu nano-heterojunction array catalyst revealed that a beneficial synergistic effect is caused by electronic localization at the ZnO/Cu interface. This localization enhances the ability of the copper nanoparticles to adsorb the p-nitrophenolate ions and facilitate the subsequent reduction steps.

Table 1: Performance of Various Zinc-Based Nanocomposite Electrodes for p-Nitrophenol (p-NP) Detection

Electrode MaterialTarget AnalyteKey Synergistic FeatureDetection Limit
Ag-doped ZnO Nanoflowers/GCE4-NitrophenolEnhanced electrocatalytic oxidation from Ag-ZnO interaction.3 µM
ZnO/RuO2 NPs/GCE2-NitrophenolHeterostructure formation alters chemical affinity and electronic properties.52.20 ± 2.60 pM
Pt NPs/PPy-CB@ZnO NCs/GCE4-NitrophenolCombination of ZnO's semiconductor properties with the high conductivity of PPy-CB and catalytic activity of Pt.1.25 ± 0.06 µM

Catalytic Reduction of Nitro Compounds to Amino Derivatives

Reduction of p-Nitrophenol to p-Aminophenol using Zinc-Based Catalysts

The catalytic reduction of p-nitrophenol (p-NP) to p-aminophenol (p-AP) is a benchmark reaction for evaluating the efficiency of various nanocatalysts. Zinc-based catalysts, particularly those utilizing zinc oxide, have proven to be effective and economical for this transformation. The reaction is typically conducted in an aqueous medium using a strong reducing agent, most commonly sodium borohydride (B1222165) (NaBH4). niscpr.res.inresearchgate.net

In the presence of NaBH4, the p-nitrophenol solution turns to a bright yellow p-nitrophenolate ion solution. mdpi.com This ion is stable, and the reduction to colorless p-aminophenol does not proceed without a catalyst. niscpr.res.in Upon the introduction of a zinc-based catalyst, such as ZnO nanowire arrays decorated with copper nanoparticles or Ag/ZnO nanohybrids, the reduction proceeds rapidly. rsc.org

The catalytic activity of these materials is influenced by several factors:

High Surface Area: Nanostructured catalysts like ZnO nanowires provide a large surface area, maximizing the number of active sites available for the reaction.

Synergistic Effects: As seen in ZnO@Cu and Ag/ZnO systems, the combination of ZnO with a more catalytically active metal enhances performance. rsc.orgmdpi.com The ZnO support prevents the aggregation of the metal nanoparticles and facilitates charge transfer.

Morphology: The physical shape and structure of the catalyst can influence its activity. For example, porous ZnO heterostructures doped with Ag nanoparticles have shown excellent catalytic rates. mdpi.com

Researchers have demonstrated that catalysts like ZnO@Cu nano-heterojunction arrays can achieve a high rate constant (43.02 × 10⁻³ s⁻¹) and can be reused for multiple cycles without a significant loss in activity, highlighting their stability and cost-effectiveness. The use of commercial zinc dust in combination with hydrazine hydrate also provides a low-cost and efficient system for reducing nitro compounds to their corresponding amines at room temperature. niscpr.res.in

Table 2: Comparative Catalytic Performance of Zinc-Based Catalysts in p-Nitrophenol Reduction

CatalystReducing AgentApparent Rate Constant (kapp)Reaction TimeConversion Efficiency
ZnO@Cu Nano-heterojunction ArrayNaBH40.043 s-190 s96.5% (avg. over 10 cycles)
Ag/p-ZnO HeterostructureNaBH40.482 min-1Not specified99%
Ag/ZnO Nanohybrid (with ultrasound)NaBH40.418 min-1Not specifiedNot specified
Ag-Fe3O4/ATO NanocompositeNaBH417.46 x 10-3 s-1160 s99.62%

Mechanistic Pathways of Hydride Transfer in Zinc-Catalyzed Reductions

The mechanism for the catalytic reduction of p-nitrophenol by zinc-based catalysts in the presence of a hydride source like NaBH4 is generally described by the Langmuir-Hinshelwood model. researchgate.net This mechanism involves several key steps that take place on the surface of the catalyst.

Adsorption of Reactants: Both the borohydride ions (BH4⁻) and the p-nitrophenolate ions adsorb onto the active sites on the surface of the zinc-based catalyst. researchgate.net The BH4⁻ ions react with the catalyst surface, leading to the formation of surface-adsorbed hydride ions (or activated hydrogen). researchgate.net

Surface Reaction (Hydride Transfer): The core of the catalytic cycle involves the transfer of the adsorbed hydride species from the catalyst surface to the adsorbed p-nitrophenolate ions. researchgate.net This is the rate-determining step, where the nitro group is progressively reduced.

Desorption of Product: Once the reduction is complete, the final product, p-aminophenol, desorbs from the catalyst surface. This frees up the active site, allowing it to participate in a new catalytic cycle. researchgate.net

The role of the zinc catalyst is multifaceted. In composite systems like ZnO@Cu, DFT calculations show that the interface between ZnO and the metal nanoparticle creates an environment of localized electrons. This electronic modification enhances the catalyst's ability to capture hydrogen radicals from the borohydride and accelerates the transfer of this activated hydrogen to the nitro group of the adsorbed p-nitrophenol.

Recent studies have also proposed more complex mechanisms, suggesting that for some bimetallic catalysts, the hydrogen source for the final amino group may actually be the water solvent rather than NaBH4. In these models, a surface hydrous hydroxyl species mediates a concerted electron and proton transfer process. chemrxiv.org However, for many zinc-based systems, the direct hydride transfer mechanism via the Langmuir-Hinshelwood model remains the widely accepted pathway. researchgate.net The efficiency of this process is heavily dependent on the catalyst's ability to facilitate the adsorption of both reactants and promote the subsequent surface-level hydride transfer.

Bio-inspired Catalysis and Enzyme Mimicry

Phosphoester Hydrolysis Catalysis by Zinc Complexes

In the realm of bio-inspired catalysis, zinc complexes have garnered significant attention for their ability to mimic the function of metalloenzymes, particularly those that catalyze the hydrolysis of phosphate (B84403) esters. nih.govwhiterose.ac.ukrsc.org Phosphate esters, such as those forming the backbone of DNA and RNA, are remarkably stable and resistant to hydrolysis under physiological conditions. nih.gov However, metalloenzymes containing zinc(II) ions in their active sites can accelerate this cleavage by many orders of magnitude. nih.gov

Researchers have synthesized a variety of zinc(II) complexes designed to act as artificial nucleases. rsc.org The Zn²⁺ ion is particularly well-suited for this role due to its properties as a strong, non-redox-active Lewis acid that is also labile. nih.gov The catalytic mechanism of these biomimetic complexes generally involves several key interactions:

Lewis Acid Activation: The Zn²⁺ ion coordinates to an oxygen atom of the phosphate group, polarizing the P-O bond and making the phosphorus atom more electrophilic and thus more susceptible to nucleophilic attack.

Nucleophile Delivery: The zinc complex can either activate an external nucleophile (like a water molecule or hydroxide ion) or incorporate a nucleophilic group within its own ligand structure. nih.gov This coordinated nucleophile is positioned for an intramolecular attack on the activated phosphorus center.

One innovative approach involves designing zinc complexes where the nucleophile is not directly coordinated to the metal ion. Instead, a proposed mechanism involves a tautomer that creates a more effective Lewis acid and a more reactive nucleophile, leading to significant rate enhancements. nih.govwhiterose.ac.uk By introducing functionalities like a hydrated aldehyde into the ligand, researchers have achieved turnover for DNA-like substrates, with reactivity increasing by two orders of magnitude. nih.govwhiterose.ac.uknih.govresearchgate.net Studies on dinuclear zinc(II) complexes have also been crucial in understanding the mechanisms of biological dizinc(II) phosphoesterases, providing insights into how two metal ions can cooperate to facilitate catalysis. nih.gov These model systems are invaluable for elucidating the mechanistic details that confer the enormous rate accelerations observed in natural enzymes. nih.gov

Investigation of Zinc(II) Complexes as Enzyme Inhibitors

Zinc(II) ions are recognized as inhibitors for a wide range of enzymes, often by binding to their active sites. nih.govresearchgate.net The inhibitory action stems from the ability of Zn²⁺ to interact strongly with amino acid residues commonly found in catalytic centers, such as histidine, cysteine, glutamate, and aspartate. nih.govresearchgate.net This interaction can block substrate access, displace a catalytically essential metal ion, or alter the protein's conformation, leading to a loss of activity. While zinc is a crucial catalytic component in many metalloenzymes, its presence at inhibitory sites can modulate cellular signaling and metabolic pathways. nih.govresearchgate.net

The physiological relevance of zinc inhibition is underscored by the fact that the dissociation constants for these inhibitory sites are often in the nanomolar to picomolar range, which is compatible with the cellular concentrations of free zinc ions. nih.govnih.gov Many enzymes that are strongly inhibited by zinc contain a catalytic cysteine residue, such as caspases and protein tyrosine phosphatases (PTPs). nih.gov The competitive inhibition pattern observed for some phosphatases suggests that zinc binds directly within the active site, coordinating with the catalytic cysteine and other nearby residues. researchgate.net

Research has identified numerous enzymes that are susceptible to zinc inhibition, highlighting the broad impact of zinc on cellular function. The inhibition constants (IC₅₀ or Kᵢ) quantify the potency of this inhibition. For instance, zinc inhibits certain caspases, which are critical in apoptosis, at nanomolar concentrations. nih.gov Similarly, very low concentrations of zinc can inhibit human cathepsin B and Ca²⁺-ATPase. nih.gov The high affinity of zinc for these inhibitory sites indicates that some enzymes bind zinc almost as strongly as dedicated zinc metalloenzymes do. researchgate.net

Table 1: Examples of Zinc-Inhibited Enzymes and Their Inhibition Constants

Enzyme Inhibition Constant (IC₅₀ / Kᵢ) pH Reference
Protein Tyrosine Phosphatase β 21 pM (Kᵢ) 7.4 nih.govresearchgate.net
Ca²⁺-ATPase (human erythrocyte) 80 pM (Kᵢ) 7.4 nih.gov
Caspase-6 100 nM (IC₅₀) 8.4 nih.gov
Cathepsin B (human) ~160 nM (IC₅₀) 7.4 nih.gov

This table is interactive and can be sorted by clicking on the column headers.

The selective removal of zinc from these inhibitory sites can reactivate the enzymes, suggesting a potential regulatory mechanism within cells. nih.gov This dynamic interplay of zinc binding and release at inhibitory sites adds a significant layer of complexity to the control of metabolism and signal transduction. nih.gov

Mechanistic Insights into Zinc-Mediated Hydrolysis Reactions

Zinc(II) ions are effective catalysts for the hydrolysis of esters and amides due to their properties as strong Lewis acids that are not redox-active under physiological conditions. nih.govnih.gov The catalytic mechanism of zinc-mediated hydrolysis, particularly for substrates like p-nitrophenyl esters, has been extensively studied using model complexes to mimic the active sites of zinc-containing hydrolases. nih.gov These studies have revealed several key mechanistic features.

A central aspect of the mechanism is the role of a zinc-bound water molecule. The Lewis acidic Zn²⁺ ion significantly lowers the pKₐ of the coordinated water, facilitating its deprotonation to form a potent zinc-hydroxide nucleophile, even at neutral pH. nih.govresearchgate.net This metal-bound hydroxide is a more effective nucleophile than free hydroxide or water for attacking the electrophilic carbonyl carbon of the ester. nih.govnih.gov

The general mechanism for the hydrolysis of an ester like p-nitrophenyl acetate (B1210297) (PNPA) by a mononuclear zinc complex can be described in the following steps:

Lewis Acid Activation : The zinc ion coordinates to the carbonyl oxygen of the ester substrate. This coordination polarizes the C=O bond, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack. nih.govresearchgate.net

Nucleophilic Attack : The zinc-bound hydroxide ion performs an intramolecular or intermolecular attack on the activated carbonyl carbon. nih.govacs.org This leads to the formation of a transient, high-energy tetrahedral intermediate. The zinc ion helps to stabilize this negatively charged intermediate. nih.gov

Leaving Group Departure : The tetrahedral intermediate collapses, leading to the cleavage of the ester bond and the departure of the p-nitrophenolate leaving group. The zinc ion can also assist in this step by stabilizing the leaving group. nih.gov

Product Release and Catalyst Regeneration : The carboxylate product is released, and a water molecule coordinates to the zinc center, regenerating the active catalyst for the next cycle.

In systems with two zinc ions (dizinc(II) complexes), which mimic the active sites of many metallophosphatases, the mechanism can be more complex and efficient. nih.gov In these dinuclear systems, one zinc ion can activate the substrate via Lewis acidity, while the other generates the hydroxide nucleophile. nih.gov A bridging hydroxide ion can also act as the nucleophile, attacking the substrate that may be coordinated to one or both metal centers. tandfonline.com

Theoretical and experimental studies have explored different mechanistic pathways, including concerted (AₙDₙ) or stepwise (Aₙ+Dₙ) processes involving five-coordinate phosphorane-like intermediates in the case of phosphate ester hydrolysis. nih.gov For carboxylate esters, mechanisms involving the initial coordination of the alcohol nucleophile (in transesterification) or water (in hydrolysis) to the zinc center have also been proposed. researchgate.net

Table 2: Key Mechanistic Roles of Zinc in Hydrolysis Reactions

Mechanistic Role Description
Lewis Acid Activation The Zn²⁺ ion coordinates to and polarizes the substrate's carbonyl or phosphoryl group, increasing its electrophilicity. nih.govresearchgate.net
Nucleophile Generation Lowers the pKₐ of a coordinated water molecule to generate a potent Zn-OH⁻ nucleophile at or near neutral pH. nih.govresearchgate.net
Intermediate Stabilization Stabilizes the negatively charged tetrahedral intermediate formed during the nucleophilic attack. nih.gov

| Leaving Group Stabilization | Facilitates the departure of the leaving group through electrostatic interactions. nih.gov |

This table summarizes the fundamental roles played by the zinc ion during the catalytic hydrolysis of esters.

Advanced Applications in Chemical Sensing and Environmental Remediation

Electrochemical Sensing of p-Nitrophenol

Electrochemical sensors offer a promising avenue for the rapid, sensitive, and selective detection of p-nitrophenol. The modification of electrode surfaces with zinc-based materials has been a key strategy in enhancing the performance of these sensors.

A variety of zinc-based nanomaterials have been employed to modify electrodes for the detection of p-nitrophenol, aiming to increase the electrode's surface area, enhance electron transfer kinetics, and improve electrocatalytic activity. These materials include zinc oxide (ZnO) nanoparticles, nanowires, and nanocomposites.

For instance, a molecularly imprinted electrochemical sensor for p-nitrophenol detection was developed using a nanocomposite of ZnO nanoparticles and multiwall carbon nanotubes dispersed in chitosan. This composite, when deposited on an indium tin oxide electrode, significantly increased the surface area and the number of active sites for electron transfer, thereby enhancing the sensor's sensitivity rsc.org. Another approach involved the fabrication of a sensor using chitosan-crafted ZnO nanoneedles on a modified electrode, which demonstrated specific and sensitive detection of 4-nitrophenol even in the presence of interfering substances iaea.org.

Furthermore, doping ZnO with other metals has been shown to improve sensing performance. Ag-doped ZnO nanoflowers decorated with nanosheets have been used to create a highly sensitive and selective electrochemical sensor for 4-nitrophenol. The modified glassy carbon electrode (GCE) exhibited superior electrocatalytic oxidation towards 4-nitrophenol compared to an unmodified GCE nih.gov. Similarly, heterostructures like ZnO/RuO₂ nanoparticles have been synthesized and deposited on a GCE to create a chemical sensor for 2-nitrophenol, showcasing excellent sensitivity and a very low detection limit iaea.org. The use of nanocomposites such as Pt nanoparticles-embedded polypyrrole-carbon black/ZnO has also been explored for the selective detection of 4-nitrophenol researchgate.net.

The following table summarizes the performance of various zinc-based materials in the electrochemical sensing of p-nitrophenol.

Electrode ModifierAnalyteLinear RangeDetection LimitReference
ZnO nanoparticles/MWNTs-chitosanp-Nitrophenol1.0 × 10⁻⁸ to 2.0 × 10⁻⁴ mol·L⁻¹1.0 × 10⁻⁹ mol·L⁻¹ rsc.org
Pt NPs/PPy-CB/ZnO NCs4-Nitrophenol1.5 to 40.5 µM1.25 ± 0.06 µM researchgate.net
Ag-doped ZnO nanoflowers4-Nitrophenol10 µM to 500 µM3 µM nih.gov
ZnO/RuO₂ nanoparticles2-NitrophenolNot specified52.20 ± 2.60 pM iaea.org

Several voltammetric techniques are utilized for the quantitative detection of p-nitrophenol using zinc-based modified electrodes. These methods rely on measuring the current response of an electrochemical cell as a function of an applied potential.

Cyclic Voltammetry (CV) is often used to characterize the electrochemical behavior of the modified electrodes and to study the redox processes of p-nitrophenol. For example, CV was employed to investigate the electrochemical activity of Ag-doped ZnO nanoflowers on a GCE, demonstrating a significant increase in the anodic peak current of 4-nitrophenol compared to a bare GCE nih.gov.

Differential Pulse Voltammetry (DPV) is a highly sensitive technique frequently used for quantitative analysis. In a study using a Pt nanoparticles-embedded polypyrrole-carbon black/ZnO nanocomposite modified GCE, DPV was the chosen method for the selective detection of 4-nitrophenol researchgate.net. The high sensitivity of DPV allows for the detection of low concentrations of the analyte.

Square Wave Voltammetry (SWV) is another sensitive voltammetric technique that has been applied for the determination of p-nitrophenol. A molecularly imprinted sensor based on ZnO nanoparticles utilized SWV to achieve a low detection limit for p-nitrophenol rsc.org.

The choice of voltammetric technique, along with the specific electrode modification, plays a crucial role in the analytical performance of the sensor, including its sensitivity, selectivity, and linear range of detection.

Fluorescent Sensing Applications

Fluorescence-based sensing offers an alternative and highly sensitive method for the detection of p-nitrophenol. Zinc oxide quantum dots (ZnO QDs) have emerged as promising fluorescent probes due to their unique optical properties, low cost, and biocompatibility.

The fluorescence of ZnO QDs can be quenched in the presence of p-nitrophenol, and this phenomenon forms the basis for its detection. The extent of fluorescence quenching is often proportional to the concentration of p-nitrophenol, allowing for quantitative analysis.

For instance, β-cyclodextrin-capped ZnO QDs have been synthesized and used as a fluorescent sensor for p-nitrophenol. These water-soluble quantum dots exhibit a linear relationship between fluorescence quenching and the concentration of p-nitrophenol over a specific range, with a notable detection limit rsc.org. Similarly, (3-Aminopropyl) triethoxysilane (APTES) coated ZnO QDs have been studied for the detection of p-nitrophenol, where the degree of fluorescence quenching corresponds to the analyte concentration researchgate.net.

The following table presents the analytical performance of different ZnO QD-based fluorescent sensors for p-nitrophenol.

Fluorescent ProbeLinear RangeDetection LimitReference
β-cyclodextrin-capped ZnO QDs1.0–40 µM0.34 µM rsc.org
(3-Aminopropyl) triethoxysilane (APTES) coated ZnO QDs2–10 μM0.19 μM researchgate.net

The fluorescence quenching of ZnO QDs by p-nitrophenol is often attributed to a combination of mechanisms, primarily the inner filter effect (IFE) and electron transfer processes.

The Inner Filter Effect (IFE) occurs when the absorption spectrum of the quencher (p-nitrophenol) overlaps with the excitation or emission spectrum of the fluorophore (ZnO QDs). This overlap leads to the absorption of excitation and/or emission photons by the quencher, resulting in a decrease in the measured fluorescence intensity researchgate.netnih.govresearchgate.net.

Electron Transfer is another significant mechanism where, upon excitation, an electron is transferred from the excited state of the ZnO QDs to the p-nitrophenol molecule, or vice versa. This non-radiative process deactivates the excited state of the quantum dots, leading to fluorescence quenching rsc.orgresearchgate.net. The interaction between β-cyclodextrin on the surface of ZnO QDs and p-nitrophenol can facilitate this electron transfer process through inclusion complexation rsc.org.

Understanding these quenching mechanisms is crucial for the rational design and optimization of fluorescent sensors for p-nitrophenol.

Adsorption and Removal of p-Nitrophenol from Aqueous Systems

The presence of p-nitrophenol in water bodies is a significant environmental concern due to its toxicity. Zinc-based materials have been investigated as effective adsorbents for the removal of p-nitrophenol from aqueous solutions.

One such material is iron and zinc doped biochar (Fe/Zn-biochar), which has shown a larger adsorption capacity for p-nitrophenol compared to pristine biochar. The adsorption process was found to be spontaneous and endothermic, with the experimental data fitting well with the pseudo-second-order kinetic model and the Langmuir isotherm model iaea.org.

Another promising class of materials is metal-organic frameworks (MOFs). A modified zeolitic imidazolate framework, ZIF-8-PhIm, prepared through solvent-assisted ligand exchange, demonstrated a significantly high adsorption capacity for p-nitrophenol. The adsorption mechanism was attributed to a combination of hydrogen bonding, π-π interactions, and weaker electrostatic interactions nih.govmdpi.comresearchgate.net. The modification of ZIF-8 increased its pore size and hydrophilicity, exposing more active sites for adsorption nih.govmdpi.comresearchgate.net.

The table below highlights the adsorption capacities of different zinc-based materials for p-nitrophenol.

AdsorbentAdsorption Capacity (mg/g)Reference
Fe/Zn-biocharNot specified iaea.org
ZIF-8-PhIm828.29 nih.govmdpi.com

The development of efficient and cost-effective zinc-based adsorbents holds great potential for the remediation of water contaminated with p-nitrophenol.

Adsorbent Design using Zinc-Containing Nanocomposites

The design of efficient adsorbents for p-nitrophenol (PNP) removal from aqueous solutions is a significant area of research. Zinc-containing nanocomposites have emerged as promising materials due to their high surface area, tunable porosity, and reactive surface sites. These materials facilitate the removal of PNP through adsorption, where p-nitrophenol molecules bind to the surface of the nanocomposite. This interaction can be considered as the formation of a surface complex analogous to p-nitrophenol zinc salt.

Various zinc-based materials have been developed for this purpose:

Zinc Oxide (ZnO) Nanoparticles: These nanoparticles can be synthesized through various methods, including sol-gel and green synthesis, to create materials with high photocatalytic and sorption activity for PNP removal. The effectiveness of ZnO nanoparticles is influenced by their particle size and surface area, with smaller particles generally exhibiting higher degradation rates.

Zinc-Modified Activated Carbon: Activated carbon derived from agricultural waste, such as walnut peels, can be modified with zinc chloride to enhance its adsorption capacity for p-nitrophenol. The zinc treatment alters the surface chemistry and porosity of the activated carbon, leading to improved performance.

Zinc-Based Metal-Organic Frameworks (MOFs): MOFs like ZIF-8 (Zeolitic Imidazolate Framework-8) are crystalline materials with high porosity and surface area. They can be modified, for example with 2-phenylimidazole, to enhance their adsorption capacity for p-nitrophenol significantly. The mechanism of adsorption in these materials involves interactions with the zinc metal centers.

Zinc-Containing Clay Nanocomposites: Montmorillonite clay can be intercalated with zinc ions and organic compounds to create nanocomposites capable of simultaneously removing both zinc ions and p-nitrophenol from wastewater.

The design of these adsorbents focuses on maximizing the surface area and the number of active sites available for interaction with p-nitrophenol, thereby promoting the formation of surface-level zinc p-nitrophenolate complexes and enhancing the efficiency of removal.

Adsorption Isotherms and Kinetic Models for p-Nitrophenol Removal

To understand and optimize the adsorption of p-nitrophenol onto zinc-containing nanocomposites, researchers employ various adsorption isotherm and kinetic models. These models provide insights into the adsorption mechanism, the capacity of the adsorbent, and the rate of the adsorption process.

Adsorption Isotherms

Adsorption isotherms describe the equilibrium relationship between the concentration of p-nitrophenol in the solution and the amount adsorbed onto the nanocomposite at a constant temperature. The two most commonly used models are the Langmuir and Freundlich isotherms.

Langmuir Isotherm: This model assumes monolayer adsorption onto a homogeneous surface with a finite number of identical active sites. It is often indicative of chemisorption.

Freundlich Isotherm: This model is empirical and describes adsorption on heterogeneous surfaces with a non-uniform distribution of adsorption heats. It is generally associated with physisorption.

AdsorbentIsotherm ModelParametersReference
Zinc chloride activated carbon from walnut peelLangmuirqm (mg/g): 142.86, KL (L/mg): 0.112 researchgate.netresearchgate.net
FreundlichKF ((mg/g)(L/mg)1/n): 35.7, n: 3.125
2-Phenylimidazole-Modified ZIF-8Langmuirqm (mg/g): 833.33, KL (L/mg): 0.046 researchgate.net
FreundlichKF ((mg/g)(L/mg)1/n): 123.9, n: 3.46

Kinetic Models

Adsorption kinetics describe the rate at which p-nitrophenol is removed from the solution. The pseudo-first-order and pseudo-second-order models are widely used to analyze the experimental data.

Pseudo-First-Order Model: This model suggests that the rate of adsorption is proportional to the number of available active sites on the adsorbent.

Pseudo-Second-Order Model: This model assumes that the rate-limiting step is chemisorption involving valence forces through the sharing or exchange of electrons between the adsorbent and adsorbate.

AdsorbentKinetic ModelParametersReference
Zinc chloride activated carbon from walnut peelPseudo-First-Orderk1 (min-1): 0.011, R2: 0.988 researchgate.netresearchgate.net
Pseudo-Second-Orderk2 (g/mg·min): 0.00018, R2: 0.999
2-Phenylimidazole-Modified ZIF-8Pseudo-First-Orderk1 (min-1): 0.023, R2: 0.969 researchgate.net
Pseudo-Second-Orderk2 (g/mg·min): 0.0001, R2: 0.989

The fitting of experimental data to these models helps in elucidating the nature of the interaction between p-nitrophenol and the zinc-containing adsorbent, providing a foundation for designing more efficient remediation systems.

Synergistic Removal Mechanisms for Co-existing Pollutants

In real-world scenarios, wastewater often contains a mixture of pollutants. Therefore, the ability of an adsorbent to remove multiple contaminants simultaneously is highly desirable. Zinc-containing nanocomposites have shown potential for the synergistic removal of p-nitrophenol and other co-existing pollutants, such as heavy metal ions.

One study investigated the simultaneous removal of Zn²⁺ and p-nitrophenol using nanocomposites of montmorillonite. scientific.net The research found that the intercalation of specific organic molecules into the clay structure was beneficial for the adsorption of both pollutants. The adsorption process was pH-dependent, with higher pH values favoring the removal of both Zn²⁺ and PNP. This suggests a synergistic effect where the presence of one pollutant may enhance the removal of the other, possibly through complex formation or modification of the adsorbent surface properties.

The mechanisms behind such synergistic removal can be complex and may involve:

Co-adsorption: Both pollutants bind to different active sites on the adsorbent surface.

Complexation: The pollutants form complexes in the solution or on the adsorbent surface, which are then more readily adsorbed.

Surface Modification: The adsorption of one pollutant alters the surface charge or functionality of the adsorbent, making it more favorable for the adsorption of the other pollutant.

While research in this area is ongoing, the potential for synergistic removal of co-existing pollutants highlights the versatility and promise of zinc-containing nanocomposites in advanced environmental remediation applications.

Computational Chemistry and Theoretical Studies on Zinc P Nitrophenolate Systems

Molecular Dynamics Simulations in Coordination Chemistry

While DFT provides a static picture of electronic structure and energetics, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms, providing insights into conformational flexibility, solvent effects, and the stability of coordination spheres. researchgate.net

In the coordination chemistry of zinc, MD simulations are particularly valuable for understanding the behavior of zinc complexes in solution or within larger biological systems. nih.gov A significant challenge in simulating zinc-containing systems is the accurate representation of the coordination geometry, as standard force fields may not adequately maintain the preferred tetrahedral or octahedral coordination of the zinc ion. researchgate.net To address this, specialized techniques such as the use of cationic dummy atoms or the development of ab initio-based neural network potentials have been employed to enforce the correct coordination environment. researchgate.netchemrxiv.org

MD simulations have been used to study several aspects of zinc coordination:

Stability of Coordination: Simulations can assess the stability of the zinc coordination sphere, monitoring bond lengths and angles over time to see if ligands remain bound or exchange with solvent molecules. nih.gov

Conformational Dynamics: For flexible ligands or in biomolecular systems, MD can reveal how the complex changes its shape and how these changes are influenced by the environment. nih.gov

Binding Free Energies: Through methods like free energy integration, MD can be used to calculate the binding free energies of ligands to a zinc center, providing a quantitative measure of binding affinity. nih.gov

Solvation Structure: MD simulations can characterize the structure of solvent molecules (e.g., water) around the zinc complex, which is crucial for understanding its reactivity in solution. nd.edu

Table 2: Applications of Molecular Dynamics Simulations in Zinc Coordination Chemistry

Application Area Research Focus Key Insights from MD Simulations
Biomimetic Systems Stability and coordination of zinc in peptide mimics of enzyme active sites. Determination of coordination numbers (e.g., four to six) as ligands are varied; calculation of binding free energies. nih.gov
Metalloproteins Conformational flexibility of zinc-containing enzyme active sites. Identification of mobile residues involved in substrate binding and conformational rearrangements. researchgate.net
Antimicrobial Peptides Effect of Zn(II) binding on peptide structure and membrane interaction. Understanding how zinc binding stabilizes helical conformations and drives peptide-membrane interactions. nih.gov

| Electrolyte Solutions | Solvation structure and dynamics of zinc ions in aqueous solutions. | Characterization of the solvation shell around Zn2+ and its impact on properties like viscosity and conductivity. nd.edu |

This table summarizes applications discussed in the cited literature. researchgate.netnih.govnih.govnd.edu

For zinc p-nitrophenolate, MD simulations could be used to study its aggregation behavior in different solvents, the dynamics of ligand exchange reactions, and its interaction with surfaces or macromolecules.

Q & A

Q. What are the standard synthesis routes for p-nitrophenol zinc salt, and how can reaction efficiency be optimized?

this compound is commonly synthesized via the reduction of p-nitrophenol using zinc in glacial acetic acid, followed by acetylation. Reaction efficiency depends on zinc purity, acid concentration, and reaction temperature. For instance, excess zinc and controlled acidic conditions minimize side reactions. Post-synthesis purification via recrystallization or chromatography ensures high yields .

Q. How is this compound employed in spectrophotometric assays for enzyme activity?

In alkaline phosphatase (ALP) assays, this compound acts as a substrate, where enzymatic cleavage releases p-nitrophenol, detectable at 405 nm. The reaction requires Zn²⁺ as a cofactor, and measurements must avoid EDTA (which chelates Zn²⁺). Calibration curves using known p-nitrophenol concentrations ensure quantitation accuracy .

Q. What precautions are critical when handling this compound in laboratory settings?

Due to its toxicity (UN1663 classification), use fume hoods, nitrile gloves, and eye protection. Avoid inhalation and skin contact. Waste disposal must comply with EPA guidelines for nitroaromatic compounds. Storage at 0–6°C in airtight containers prevents degradation .

Q. How does zinc influence acid phosphatase activity measurements in soil studies?

Zinc enhances enzyme stability; soil amendments with zinc salts (e.g., ZnSO₄) increase acid phosphatase activity, measured via p-nitrophenol release. For example, biozinc@30 kg ha⁻¹ increased activity to 167.0 µg p-nitrophenol g⁻¹ hr⁻¹ at 60 DAT, highlighting zinc's role in enzyme activation .

Advanced Research Questions

Q. How do pH variations affect this compound adsorption in environmental remediation?

Adsorption efficiency peaks near the pKa of p-nitrophenol (7.15). Below pH 7, the protonated form enhances binding to negatively charged adsorbents (e.g., hybrid nanocarbs). Above pH 7, deprotonation reduces adsorption due to electrostatic repulsion. Experimental optimization requires pH adjustment with HCl/NaOH and monitoring via FTIR for surface charge analysis .

Q. What kinetic models best describe this compound biodegradation in soil?

First-order kinetics are typically applied, with rate constants (k) derived from concentration-time curves. For example, k = 0.108–0.124 g⁻¹ in soil matrices, influenced by co-substrates like phenol. Discrepancies in k values between experiments (e.g., 0.108 vs. 0.124) may arise from microbial community variations or co-oxidation effects .

Q. How can contradictory kinetic data from co-oxidation studies be resolved?

Co-oxidation of phenol and this compound accelerates degradation but complicates kinetics. Use control experiments with single substrates to isolate degradation pathways. Statistical tools like ANOVA (α = 0.05) and Tukey’s post hoc tests identify significant differences in k values, while microbial genomics can clarify consortium-specific metabolic roles .

Q. What mechanisms underlie zinc-enhanced photocatalytic degradation of this compound?

Zinc in bimetallic nanoparticles (e.g., ZnAl₂O₄) generates electron-hole pairs under UV light, oxidizing p-nitrophenol to CO₂ and H₂O. Characterization via XRD and TEM confirms crystallinity and particle size (e.g., 20–50 nm), which correlate with catalytic efficiency. Surface defects and Zn²⁺ redox activity further enhance degradation rates .

Q. How do zinc sources impact the stability of this compound in synthetic applications?

Zinc sulfate (ZnSO₄) and biozinc yield stable complexes but differ in solubility and ion release rates. Thermogravimetric analysis (TGA) and FTIR reveal that ZnSO₄ forms hydrated salts, while biozinc (organic-bound Zn) offers prolonged reactivity. Comparative studies at 25–60°C assess thermal stability for industrial scalability .

Q. What experimental designs minimize byproduct interference during this compound synthesis?

Use inert atmospheres (N₂/Ar) to prevent oxidation and column chromatography (silica gel, ethyl acetate/hexane) to isolate byproducts like o-cresol. GC-MS or HPLC-UV (λ = 310 nm) monitors purity. Design of Experiments (DoE) models optimize variables (e.g., stoichiometry, temperature) to maximize yield (>95%) .

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